3,3'-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one)
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Overview
Description
3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a central octadiyne linkage flanked by two dimethylcyclohexenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) typically involves the coupling of 1,7-octadiyne with 5,5-dimethylcyclohex-2-en-1-one derivatives. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moieties to alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, particularly at the cyclohexenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may have potential as bioactive molecules, although specific biological applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the enone and alkyne functionalities, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are not well-defined and require further research.
Comparison with Similar Compounds
Similar Compounds
1,7-Octadiyne: A simpler compound with a similar central alkyne linkage but lacking the cyclohexenone moieties.
5,5-Dimethylcyclohex-2-en-1-one: A component of the target compound, which can be used as a starting material in its synthesis.
Uniqueness
The uniqueness of 3,3’-(Octa-1,7-diyne-1,8-diyl)bis(5,5-dimethylcyclohex-2-en-1-one) lies in its combination of an octadiyne linkage with cyclohexenone rings, providing a versatile scaffold for further functionalization and applications in various fields.
Properties
CAS No. |
654643-86-4 |
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Molecular Formula |
C24H30O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[8-(5,5-dimethyl-3-oxocyclohexen-1-yl)octa-1,7-diynyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H30O2/c1-23(2)15-19(13-21(25)17-23)11-9-7-5-6-8-10-12-20-14-22(26)18-24(3,4)16-20/h13-14H,5-8,15-18H2,1-4H3 |
InChI Key |
WUDZWGPIFKPZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C#CCCCCC#CC2=CC(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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